ethyl 3-({[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-3-(3-nitrophenyl)propanoate
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Overview
Description
ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the chlorophenyl and nitrophenyl groups. The final step involves the esterification of the propanoate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-{2-[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE
- ETHYL 3-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE
Uniqueness
ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-3-(3-NITROPHENYL)PROPANOATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C20H19ClN6O5 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
ethyl 3-[[2-[5-(4-chlorophenyl)tetrazol-2-yl]acetyl]amino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C20H19ClN6O5/c1-2-32-19(29)11-17(14-4-3-5-16(10-14)27(30)31)22-18(28)12-26-24-20(23-25-26)13-6-8-15(21)9-7-13/h3-10,17H,2,11-12H2,1H3,(H,22,28) |
InChI Key |
LAPZUYWROUFASB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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